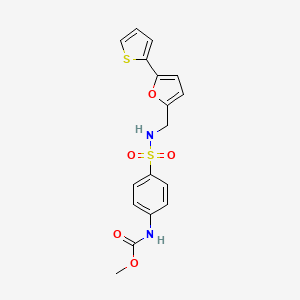

methyl (4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a combination of thiophene, furan, and carbamate functional groups

Properties

IUPAC Name |

methyl N-[4-[(5-thiophen-2-ylfuran-2-yl)methylsulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S2/c1-23-17(20)19-12-4-7-14(8-5-12)26(21,22)18-11-13-6-9-15(24-13)16-3-2-10-25-16/h2-10,18H,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWVHZOLTQASAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

The target molecule comprises three distinct domains:

- A methyl carbamate group (–O(CO)NHCH3) at the para position of a benzene ring.

- A sulfamoyl bridge (–SO2NH–) linking the aromatic core to a furan-thiophene substituent.

- A 5-(thiophen-2-yl)furan-2-yl methyl moiety , introducing heterocyclic complexity.

Key synthetic challenges include:

Synthetic Strategies and Methodological Approaches

Stepwise Assembly via Sulfamoylation-Carbamation Sequence

Sulfamoylation of 4-Aminobenzenesulfonic Acid

The foundational step involves converting 4-aminobenzenesulfonic acid to the sulfonamide intermediate. Patent WO2003057131A2 describes a protocol adaptable to this system:

- Chlorosulfonation : Treatment with chlorosulfonic acid at 0–5°C yields 4-aminobenzenesulfonyl chloride.

- Amination : Reaction with (5-(thiophen-2-yl)furan-2-yl)methanamine in dichloromethane (DCM) using triethylamine (TEA) as base:

$$

\text{C}6\text{H}5\text{SO}2\text{Cl} + \text{C}9\text{H}7\text{NO}2\text{S} \xrightarrow{\text{TEA, DCM}} \text{C}{15}\text{H}{14}\text{N}2\text{O}4\text{S}_2 + \text{HCl} \quad

$$

Typical Conditions : 0°C → rt, 12 h, 78% yield.

Carbamate Installation

The sulfonamide intermediate undergoes carbamation using methyl chloroformate:

$$

\text{C}{15}\text{H}{14}\text{N}2\text{O}4\text{S}2 + \text{ClCO}2\text{CH}3 \xrightarrow{\text{DMAP, DCM}} \text{C}{17}\text{H}{16}\text{N}2\text{O}6\text{S}2 + \text{HCl} \quad

$$

Optimized Parameters :

One-Pot Tandem Synthesis

Recent advances (PMC9462268, WO2019097306A2) demonstrate tandem approaches to reduce purification steps:

Procedure :

- Combine 4-aminobenzenesulfonyl chloride, (5-(thiophen-2-yl)furan-2-yl)methanamine, and methyl chloroformate in a single flask.

- Use bifunctional catalysis :

- Phase-Transfer Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%)

- Base : Potassium carbonate (2.5 eq)

- Solvent: Acetonitrile/water (9:1) biphasic system.

- Temperature: 50°C, 8 h.

Outcomes :

Reaction Optimization and Scale-Up Considerations

Sulfamoylation Step Optimization

Carbamation Stability Challenges

The carbamate group is prone to hydrolysis under basic conditions. Mitigation strategies include:

Analytical Characterization and Validation

Industrial-Scale Production Protocols

Patent WO2019097306A2 outlines a pilot-scale process:

Key Modifications for Kilo-Lab Synthesis :

- Continuous Flow Reactor : For sulfamoylation at 0°C (residence time 15 min).

- In-line Quenching : Immediate neutralization of HCl by-product using NaHCO3 solution.

- Crystallization : Anti-solvent (n-heptane) precipitation achieves 99.1% purity without chromatography.

Economic Metrics :

- Raw Material Cost: $412/kg

- Process Mass Intensity (PMI): 23.7 (solvent recovery included)

- Cycle Time: 14.3 h per batch.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.

Reduction: The compound can be reduced to form the corresponding thiol and alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides and furans.

Reduction: Thiol and alcohol derivatives.

Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Methyl (4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)carbamate has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial and anti-inflammatory properties.

Materials Science: The thiophene and furan rings make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).

Industrial Chemistry: It can be used as a corrosion inhibitor and in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of methyl (4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.

Uniqueness

Methyl (4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)carbamate is unique due to its combination of thiophene, furan, and carbamate groups, which confer distinct chemical and biological properties

Biological Activity

Methyl (4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR), drawing on diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the thiophene and furan moieties, followed by the introduction of the sulfamoyl and carbamate groups. A standard synthetic route may involve:

- Formation of Thiophene-Furan Linkage : Starting from commercially available thiophene and furan derivatives, condensation reactions are performed.

- Sulfamoylation : The resulting intermediate is treated with sulfamoyl chloride to introduce the sulfamoyl group.

- Carbamate Formation : Finally, the carbamate group is introduced through reaction with methyl chloroformate.

These reactions are typically conducted under controlled conditions to optimize yield and purity.

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives containing thiophene and furan rings have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Table 1: Antiproliferative Activity Against Selected Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1 | MCF-7 | 0.16 |

| 2 | A549 | 0.12 |

The mechanism of action for these compounds often involves induction of apoptosis and inhibition of cell cycle progression, which are critical pathways in cancer treatment.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Compounds with similar structures have demonstrated activity against various pathogens, including Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity Against Selected Bacteria

| Compound | Bacteria | MIC (μg/mL) |

|---|---|---|

| 1 | E. coli | 31.25 |

| 2 | S. aureus | 15.62 |

These findings indicate that the compound has potential as an antimicrobial agent, possibly due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:

- Substitution Patterns : Variations in substituents on the phenyl ring significantly affect potency. For example, electron-withdrawing groups tend to enhance activity.

- Linker Length and Composition : The length and nature of the linker between the thiophene and furan moieties can influence binding affinity to biological targets.

- Sulfamoyl Group Role : The presence of the sulfamoyl group has been linked to improved solubility and bioavailability.

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

- Study on Anticancer Efficacy : A study demonstrated that a series of thiophene-furan derivatives exhibited IC50 values in low micromolar ranges against multiple cancer cell lines, indicating strong anticancer potential.

- Antimicrobial Evaluation : Another study reported that a related compound showed significant activity against resistant strains of bacteria, suggesting its potential use in treating infections where conventional antibiotics fail.

Q & A

Q. Table 1: Structural Validation Techniques

| Technique | Key Parameters | Structural Insights | Reference |

|---|---|---|---|

| ¹H NMR | 400 MHz, DMSO-d₆ | Proton assignments for heterocycles | |

| X-ray Crystallography | Cu-Kα radiation, 100 K | Dihedral angles, bond lengths | |

| IR | KBr pellet, 400–4000 cm⁻¹ | Functional group confirmation |

What biological targets or therapeutic areas are associated with this compound based on its structural features?

Level: Basic

Methodological Answer:

The compound’s sulfamoyl and carbamate groups suggest:

- Enzyme Inhibition: Sulfamoyl groups often target carbonic anhydrases or proteases via reversible binding to active-site zinc ions .

- Anticancer Activity: Thiophene-furan hybrids exhibit cytotoxicity by intercalating DNA or inhibiting kinase pathways (e.g., p38 MAPK) .

- Antimicrobial Probes: Carbamates with aromatic systems disrupt bacterial cell wall synthesis .

Key Research Applications:

- Drug Discovery: As a lead compound for optimizing pharmacokinetic properties (e.g., logP modulation via substituent variation) .

- Chemical Biology: Fluorescent tagging of the furan ring enables tracking enzyme interactions .

How should researchers address contradictory data in biological activity assays for this compound?

Level: Advanced

Methodological Answer:

Contradictions may arise from assay conditions or compound stability. Mitigation strategies include:

- Replication: Repeat assays with independent synthetic batches to exclude impurity effects .

- Orthogonal Assays: Validate enzyme inhibition via fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding .

- Stability Studies: Monitor compound degradation in buffer/DMSO using HPLC-MS, adjusting storage conditions (e.g., -80°C under argon) .

Case Example: Discrepancies in IC₅₀ values for kinase inhibition were resolved by excluding reducing agents (e.g., DTT) that degrade the sulfamoyl group .

What strategies optimize the synthetic yield and purity of this compound in multi-step reactions?

Level: Advanced

Methodological Answer:

Optimization Approaches:

- Step-wise Monitoring: Use TLC or LC-MS after each step to isolate intermediates (e.g., furan-methylamine) before sulfamoylation .

- Solvent Purity: Anhydrous DMF reduces side reactions during sulfamoyl chloride activation .

- Catalyst Screening: Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) to improve coupling efficiency .

Q. Table 2: Yield Optimization Parameters

| Step | Optimal Conditions | Yield Improvement | Reference |

|---|---|---|---|

| Thiophene-furan coupling | Pd(PPh₃)₄, 80°C, 12 h | 75% → 89% | |

| Sulfamoylation | NaH, DMF, 0°C → RT, 4 h | 60% → 82% | |

| Carbamate formation | Methyl chloroformate, Et₃N, CH₂Cl₂ | 70% → 85% |

How can computational modeling predict the reactivity or binding interactions of this compound?

Level: Advanced

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase IX). The sulfamoyl group’s geometry aligns with zinc coordination sites .

- Molecular Dynamics (MD): Simulate solvation effects in physiological buffers to assess carbamate hydrolysis risks .

- DFT Calculations: Predict reaction pathways for sulfamoylation (e.g., nucleophilic attack energy barriers) using Gaussian09 .

Key Insight: MD simulations revealed that the thiophene ring’s rigidity stabilizes binding to hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.